

# Head-to-Head Comparison: BMS-986143 (Fenebrutinib) and Evobrutinib in Autoimmune Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-986143

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A new wave of targeted therapies for autoimmune diseases has emerged with the development of Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a detailed, data-supported comparison of two prominent BTK inhibitors: **BMS-986143** (fenebrutinib) and evobrutinib, with a focus on their application in multiple sclerosis (MS).

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical and clinical data to inform research and development decisions.

## Introduction to BTK Inhibition in Autoimmunity

Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells like microglia and macrophages.[1][2][3] By inhibiting BTK, these drugs can modulate the activation and function of these cells, which are implicated in the inflammatory and neurodegenerative processes of autoimmune diseases such as multiple sclerosis.[4][5] This targeted approach offers the potential for more selective immunomodulation compared to broader immunosuppressive therapies.[1] Both fenebrutinib and evobrutinib are orally administered small molecules designed to inhibit BTK, but they differ in their chemical properties and clinical outcomes.[6][7]

## Mechanism of Action: A Tale of Two Binding Modes

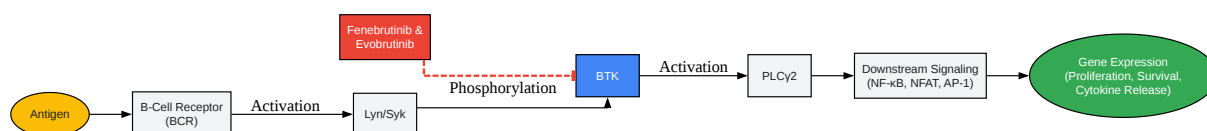
The primary difference in the mechanism of action between fenebrutinib and evobrutinib lies in their interaction with the BTK enzyme.

Fenebrutinib (**BMS-986143**) is a reversible, non-covalent BTK inhibitor.[2][6][8] This means it does not form a permanent bond with the BTK enzyme, which may contribute to its safety profile.[3][9] Preclinical data have shown fenebrutinib to be a potent and highly selective inhibitor of both B-cell and microglia activation.[3][8][9]

Evobrutinib, in contrast, is an irreversible, covalent BTK inhibitor.[7] It forms a permanent bond with a specific cysteine residue on the BTK enzyme, leading to sustained inhibition.[7] Evobrutinib also targets B cells and myeloid cells to modulate immune responses.[10]

## Signaling Pathway of BTK Inhibition

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the point of intervention for BTK inhibitors like fenebrutinib and evobrutinib.



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### BTK Signaling Pathway and Inhibitor Action

## Preclinical and In Vitro Comparison

Direct comparative preclinical studies provide insights into the relative potency and selectivity of these two inhibitors.

Parameter	BMS-986143 (Fenebrutinib)	Evobrutinib	Reference
Binding Type	Reversible, Non-covalent	Irreversible, Covalent	<a href="#">[6]</a> <a href="#">[7]</a>
BTK IC50 (enzymatic)	0.5 nM (as BMS-986142)	33.5 nM	<a href="#">[11]</a> <a href="#">[12]</a>
Cellular Potency (IC50)	2.9 nM	33.5 nM	<a href="#">[12]</a>
Selectivity	Highly selective; 130 times more selective for BTK vs. other kinases.	Highly selective.	<a href="#">[6]</a> <a href="#">[8]</a>
In Vitro Potency	Higher potency on B cells and myeloid progenitor lineage cells compared to evobrutinib.	Lower in vitro potency on B cells and myeloid cells compared to fenebrutinib.	<a href="#">[13]</a> <a href="#">[14]</a>
CNS Penetration	Yes, crosses the blood-brain barrier.	Yes, crosses the blood-brain barrier.	<a href="#">[2]</a> <a href="#">[7]</a>

## Clinical Efficacy in Multiple Sclerosis

The most significant divergence between fenebrutinib and evobrutinib is seen in their Phase 3 clinical trial results for relapsing multiple sclerosis (RMS). Both were compared against the active comparator teriflunomide.

### Fenebrutinib (FENhance 1 & 2 Trials)

The FENhance program consists of two identical Phase 3 trials. Results from FENhance 2 demonstrated that fenebrutinib significantly reduced the annualized relapse rate (ARR) compared to teriflunomide over a 96-week period.[\[15\]](#)[\[16\]](#) In the FENTrepid trial for primary progressive MS (PPMS), fenebrutinib was also found to be non-inferior to ocrelizumab in delaying disability progression.[\[15\]](#)[\[17\]](#)

## Evobrutinib (evolutionRMS1 & evolutionRMS2 Trials)

The two Phase 3 EVOLUTION trials did not meet their primary endpoint of reducing annualized relapse rates in people with RMS compared to teriflunomide.[\[18\]](#) The efficacy of evobrutinib was not superior to that of teriflunomide.[\[18\]](#)

Efficacy Endpoint	BMS-986143 (Fenebrutinib) - FENhance 2	Evobrutinib - evolutionRMS1 & 2	Reference
Primary Endpoint	Met: Significantly reduced ARR compared to teriflunomide.	Not Met: Did not show superiority in reducing ARR compared to teriflunomide.	<a href="#">[15]</a> <a href="#">[18]</a>
Annualized Relapse Rate (ARR)	Data from the full analysis of FENhance 2 are pending presentation at upcoming medical meetings.	evolutionRMS1: 0.15 (evobrutinib) vs. 0.14 (teriflunomide). evolutionRMS2: 0.11 (evobrutinib) vs. 0.11 (teriflunomide).	<a href="#">[18]</a>
Disability Progression	In the FENtrepid (PPMS) trial, fenebrutinib was non-inferior to ocrelizumab in delaying disability progression.	No significant difference compared to teriflunomide.	<a href="#">[15]</a> <a href="#">[18]</a>
MRI Lesions	Phase 2 (FENopta) showed significant reduction in new T1 Gd+ and new/enlarging T2 lesions vs. placebo.	Phase 2 showed a reduction in T1 Gd+ lesions vs. placebo.	<a href="#">[9]</a> <a href="#">[10]</a>

## Safety and Tolerability

The safety profiles of both drugs have been evaluated in their respective clinical trial programs.

Safety Finding	BMS-986143 (Fenebrutinib)	Evobrutinib	Reference
General Tolerability	Generally well-tolerated.	Generally well-tolerated.	<a href="#">[2]</a> <a href="#">[18]</a>
Most Common Adverse Events	COVID-19, urinary tract infection, pharyngitis, respiratory tract infection.	Cold-like symptoms, increased liver enzymes.	<a href="#">[2]</a> <a href="#">[10]</a>
Liver Enzyme Elevation	Liver safety was consistent with previous studies.	Increased liver enzymes were noted as a side effect.	<a href="#">[10]</a> <a href="#">[15]</a>
Discontinuation in other indications	Phase 2 trial in rheumatoid arthritis (as BMS-986142) was discontinued due to elevated liver enzymes at the highest dose and lack of benefit.	Not applicable.	<a href="#">[19]</a> <a href="#">[20]</a>

## Experimental Protocols

### Fenebrutinib Phase 3 Program (FENhance 1 & 2)

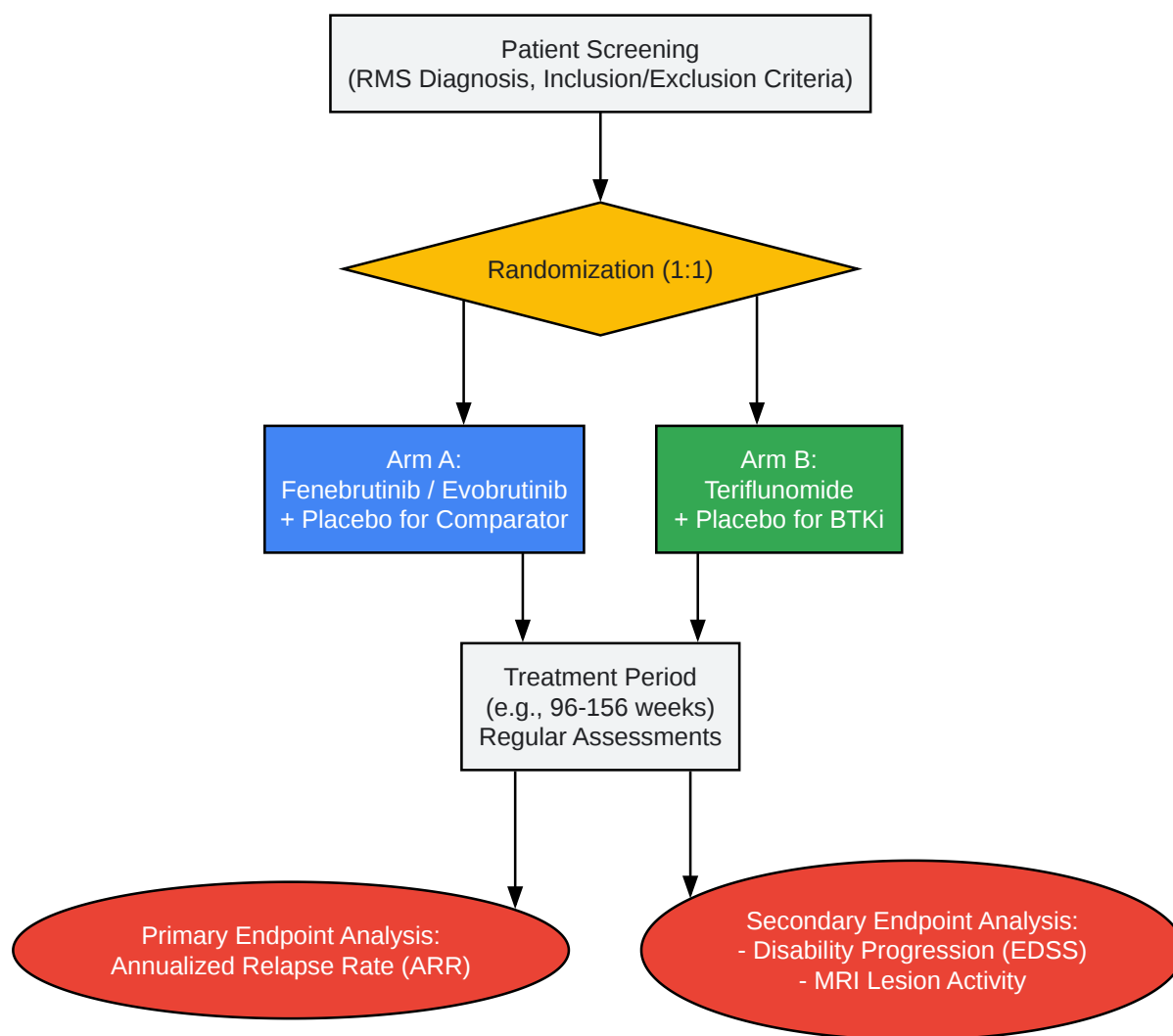
- Study Design: Two identical, multicenter, randomized, double-blind, double-dummy, parallel-group studies.[\[5\]](#)
- Participants: Adults with RMS.[\[5\]](#)
- Intervention: Oral fenebrutinib twice a day versus oral teriflunomide once a day for at least 96 weeks.[\[5\]](#)
- Primary Endpoint: Annualized relapse rate (ARR).[\[5\]](#)

- Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

## **Evobrutinib Phase 3 Program (evolutionRMS1 & 2)**

- Study Design: Two randomized, parallel-group, double-blind, double-dummy, active-controlled studies.[\[18\]](#)
- Participants: Adults with RMS.[\[18\]](#)
- Intervention: Oral evobrutinib 45mg twice-daily versus oral teriflunomide 14mg once-daily for up to 156 weeks.[\[18\]](#)
- Primary Endpoint: Annualized relapse rate (ARR).[\[18\]](#)
- Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

## **Experimental Workflow for a Phase 3 RMS Trial**



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### Generalized Phase 3 RMS Trial Workflow

## Conclusion

Based on the currently available data, fenebrutinib (**BMS-986143**) and evobrutinib present a clear differentiation in their clinical efficacy for multiple sclerosis, despite both being BTK inhibitors. Fenebrutinib's reversible, non-covalent binding mechanism and positive Phase 3 results in both relapsing and progressive forms of MS position it as a promising future therapy. [15][16][17] In contrast, evobrutinib, an irreversible inhibitor, did not demonstrate superiority over an active comparator in its Phase 3 RMS trials, leading to a different developmental outlook.[18]

For researchers and drug development professionals, the contrasting outcomes of these two molecules underscore the importance of subtle molecular differences, such as binding kinetics and selectivity, in translating a mechanism of action into clinical success. Further analysis of the full data from the fenebrutinib trials will be crucial in fully defining its therapeutic potential and place in the evolving landscape of autoimmune disease treatment.

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- To cite this document: BenchChem. [Head-to-Head Comparison: BMS-986143 (Fenebrutinib) and Evobrutinib in Autoimmune Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8630978#head-to-head-comparison-of-bms-986143-and-evobrutinib]

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